molecular formula C15H12N2O2 B230130 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide

2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide

Cat. No. B230130
M. Wt: 252.27 g/mol
InChI Key: IXTMXDIACSOCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide, also known as BINA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BINA belongs to the family of benzisoxazole derivatives and has been found to exhibit a range of biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide is not fully understood, but it is thought to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory. 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide has been shown to enhance the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide has been found to have a range of biochemical and physiological effects. 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide has been shown to improve cognitive function and memory in animal models. 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide has also been found to have anti-inflammatory and anti-cancer activities. In addition, 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide has also been extensively studied, and its biological and pharmacological activities are well characterized. However, 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide has some limitations for lab experiments. 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide has poor solubility in water, which can make it difficult to use in certain assays. In addition, 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide. One potential direction is to study the effects of 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide in human clinical trials. Another potential direction is to investigate the potential use of 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. In addition, further research is needed to fully understand the mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide and its potential for use in the treatment of cancer and inflammatory diseases.

Synthesis Methods

2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminobenzoic acid with 2-bromoacetophenone in the presence of a base. The resulting intermediate is then cyclized in the presence of an acid to give the final product, 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide has been found to exhibit a range of biological and pharmacological activities, making it a promising compound for scientific research. 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide has also been found to have anti-inflammatory and anti-cancer activities, making it a potential candidate for the treatment of inflammatory diseases and cancer.

properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-phenylacetamide

InChI

InChI=1S/C15H12N2O2/c18-15(16-11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)19-17-13/h1-9H,10H2,(H,16,18)

InChI Key

IXTMXDIACSOCNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32

Origin of Product

United States

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